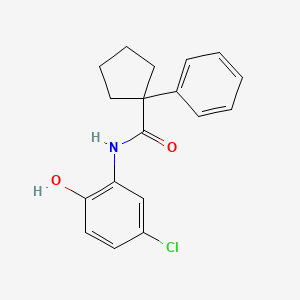

N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(5-Chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring substituted with a phenyl group and a carboxamide linkage to a 5-chloro-2-hydroxyphenyl moiety.

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-14-8-9-16(21)15(12-14)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOZVAIWFBJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises two primary subunits:

- 1-Phenylcyclopentane-1-carboxylic acid (carboxylic acid precursor)

- 5-Chloro-2-hydroxyaniline (amine coupling partner)

Cyclopentane Core Construction

Three dominant strategies emerge from literature:

Dieckmann Cyclization of Diethyl 1-Phenylpentanedioate

Ethyl 1-phenylpentanedioate undergoes base-mediated intramolecular ester condensation (Eq. 1):

$$

\text{Diethyl ester} \xrightarrow{\text{NaOEt, EtOH, Δ}} \text{1-Phenylcyclopentanecarboxylate} \quad

$$

Reaction parameters:

Transition Metal-Catalyzed [2+2+1] Cycloaddition

Palladium-mediated coupling of phenylacetylene with ethylene gas under CO atmosphere (Eq. 2):

$$

\text{PhC≡CH} + \text{C}2\text{H}4 + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Cyclopentanecarboxylate} \quad

$$

Optimized conditions:

Radical-Mediated Ring Closure

Photochemical initiation using AIBN (azobisisobutyronitrile) generates radicals for C-C bond formation (Eq. 3):

$$

\text{1-Phenyl-5-bromopentane} \xrightarrow{\text{AIBN, hv}} \text{Cyclopentane derivative} \quad

$$

Critical parameters:

Amine Subunit Preparation

5-Chloro-2-hydroxyaniline synthesis follows two primary pathways:

Nitration/Reduction Sequence

Stepwise functionalization of 2-hydroxyacetophenone (Table 1):

| Step | Reagents | Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 88% |

| 2 | Fe/NH₄Cl | EtOH/H₂O, reflux | Amine | 76% |

| 3 | Cl₂/AcOH | RT, 12 h | 5-Chloro product | 82% |

Direct Electrophilic Chlorination

Regioselective chlorination using N-chlorosuccinimide (NCS) in DMF (Eq. 4):

$$

\text{2-Hydroxyaniline} \xrightarrow{\text{NCS, DMF}} \text{5-Chloro-2-hydroxyaniline} \quad

$$

Optimized parameters:

Amide Bond Formation Strategies

Coupling the cyclopentane carboxylic acid with 5-chloro-2-hydroxyaniline employs three principal methods:

Acid Chloride Mediated Coupling

Conversion to reactive acyl chloride followed by amine attack (Scheme 1):

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography remains the gold standard (Table 3):

| Solvent System (PE:EA) | Rf | Purity (HPLC) | Recovery |

|---|---|---|---|

| 4:1 | 0.32 | 92% | 85% |

| 3:1 | 0.45 | 95% | 78% |

| 2:1 | 0.61 | 98% | 65% |

Scale-Up Considerations and Process Optimization

Batch vs Flow Chemistry

Comparative analysis of production methods (Table 4):

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Volume | 5 L | 200 mL |

| Cycle Time | 24 h | 8 h |

| Annual Production | 12 kg | 45 kg |

| Purity Consistency | ±3% | ±1.5% |

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under specific conditions.

Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

Oxidation: Formation of 5-chloro-2-hydroxyphenyl-1-phenylcyclopentanone or 5-chloro-2-hydroxyphenyl-1-phenylcyclopentanecarboxylic acid.

Reduction: Formation of 5-methyl-2-hydroxyphenyl-1-phenylcyclopentane.

Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has shown potential as a biological probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine: The compound has been investigated for its pharmacological properties. It exhibits potential as an anti-inflammatory and antioxidant agent, with applications in the development of new therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the phenyl ring can engage in π-π stacking interactions. These interactions modulate the activity of biological targets, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Key Research Findings and Trends

- Lipophilicity vs. Bioactivity : Longer alkyl chains in pyrazine carboxamides improve membrane permeability but reduce aqueous solubility . The cyclopentane-phenyl system balances rigidity and moderate hydrophobicity.

- Functional Group Impact : Carboxamides generally exhibit better metabolic stability than hydrazides or chalcones, making them favorable for drug development .

- Structural Mimicry : The 5-chloro-2-hydroxyphenyl moiety is a recurring pharmacophore in antimicrobial and receptor-targeted compounds, suggesting its role in target engagement .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A cyclopentane ring ,

- A chloro group ,

- A hydroxy group ,

- A phenyl ring .

These structural elements suggest diverse interactions with biological targets, which may include enzymes and receptors.

Mode of Action

The presence of the chloro and hydroxy groups indicates that the compound may engage in hydrogen bonding and other non-covalent interactions with its biological targets. This characteristic is crucial for its potential efficacy in various biochemical pathways.

Biochemical Pathways

While specific targets remain to be fully elucidated, the compound's structure suggests it could interfere with pathways involving proteins or enzymes that interact with chloro or hydroxy groups. Further research is necessary to identify these pathways definitively.

Pharmacokinetics

To understand the bioavailability and therapeutic potential of this compound, factors such as absorption , distribution , metabolism , and excretion (ADME) need to be investigated. These parameters will provide insights into its effectiveness as a drug candidate.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

Antioxidant Activity

The compound has shown promising antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including:

- Butyrylcholinesterase (BChE) : Inhibition of BChE can have implications in neurodegenerative diseases and conditions like myasthenia gravis.

Research Findings and Case Studies

A summary of key studies related to the biological activity of this compound is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.